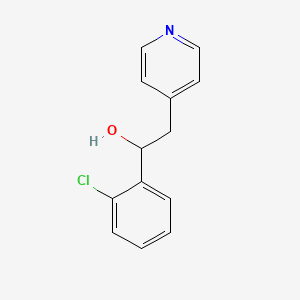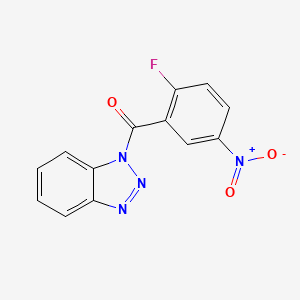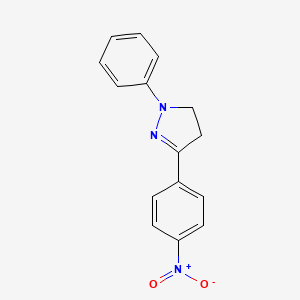
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both phenyl and nitrophenyl groups in the structure of this compound enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline can be synthesized through the cyclocondensation reaction of chalcones with hydrazine derivatives. The typical synthetic route involves the reaction of 4-nitroacetophenone with benzaldehyde to form the corresponding chalcone, which is then reacted with phenylhydrazine to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amino-substituted pyrazoline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of fluorescent dyes and materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase and lipoxygenase. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl)-2-pyrazoline
- 1-Phenyl-3-(4-methylphenyl)-2-pyrazoline
- 1-Phenyl-3-(4-methoxyphenyl)-2-pyrazoline
Comparison
1-Phenyl-3-(4-nitrophenyl)-2-pyrazoline is unique due to the presence of the nitro group, which enhances its biological activity and chemical reactivity compared to other similar compounds. The nitro group can undergo reduction to form amino derivatives, which can further react to form various functionalized pyrazolines. This makes this compound a versatile compound for synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
3314-41-8 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-11-17(16-15)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Clé InChI |
MHGHKCBKUYUBGT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




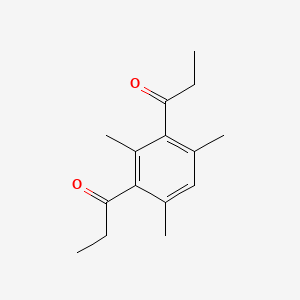


![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)


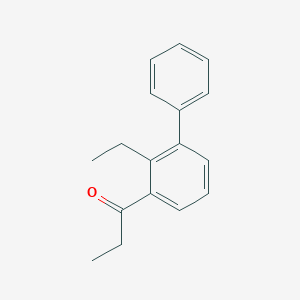

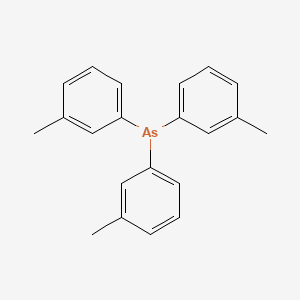
![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
